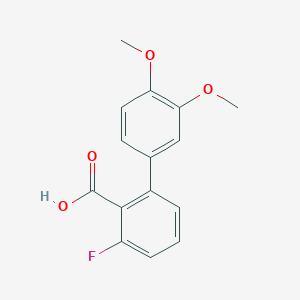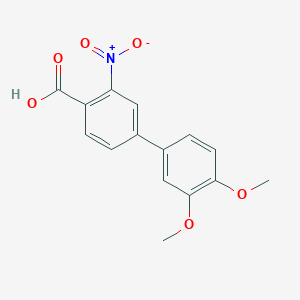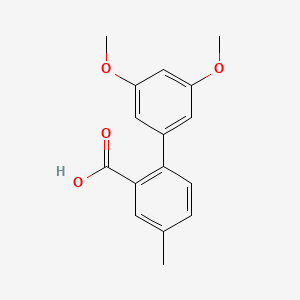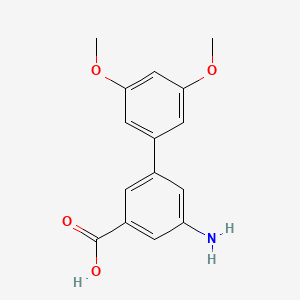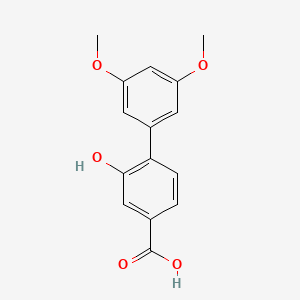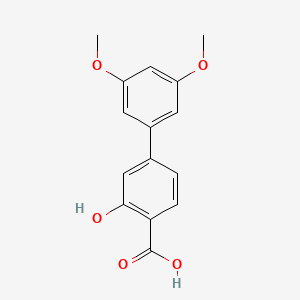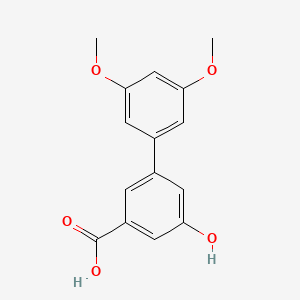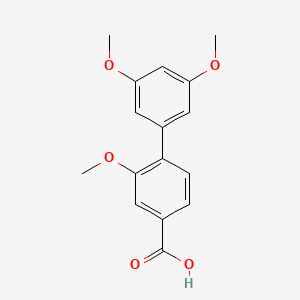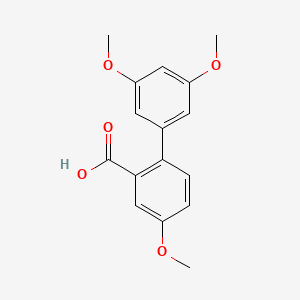
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, or 5-(3,5-DMPBF), is an organic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl ring, two methoxy substituents, and a fluorobenzene group attached to a carboxylic acid. 5-(3,5-DMPBF) is a common reagent used in organic synthesis, and has been widely studied for its potential uses in drug discovery, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
5-(3,5-DMPBF) has been studied for its potential uses in drug discovery, materials science, and biochemistry. In drug discovery, 5-(3,5-DMPBF) has been used as an inhibitor of several enzymes, including histone deacetylases (HDACs) and proteases. In materials science, 5-(3,5-DMPBF) has been used to synthesize a variety of organic materials, such as polymers, nanomaterials, and metal-organic frameworks. In biochemistry, 5-(3,5-DMPBF) has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biochemical pathways.
Mecanismo De Acción
5-(3,5-DMPBF) has been studied for its potential to inhibit several enzymes, including HDACs and proteases. In particular, 5-(3,5-DMPBF) has been shown to inhibit HDACs by binding to the active site of the enzyme and preventing its activity. This inhibition of HDACs has been shown to have a variety of effects, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of tumor growth.
Biochemical and Physiological Effects
5-(3,5-DMPBF) has been studied for its potential biochemical and physiological effects. In particular, 5-(3,5-DMPBF) has been shown to modulate gene expression, regulate cell cycle progression, and inhibit tumor growth. Additionally, 5-(3,5-DMPBF) has been shown to induce apoptosis in certain types of cancer cells, and may have potential anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3,5-DMPBF) in lab experiments has several advantages and limitations. One advantage is that 5-(3,5-DMPBF) is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 5-(3,5-DMPBF) has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on biochemical pathways. However, there are also some limitations to the use of 5-(3,5-DMPBF). For example, 5-(3,5-DMPBF) is not very stable and can degrade over time, making it difficult to use in long-term experiments. Additionally, 5-(3,5-DMPBF) can be toxic to certain types of cells and may have adverse effects on the environment.
Direcciones Futuras
Given the potential of 5-(3,5-DMPBF) in drug discovery, materials science, and biochemistry, there are many potential future directions for research. For example, further research could be conducted to study the effects of 5-(3,5-DMPBF) on various biochemical pathways and its potential uses in drug discovery. Additionally, research could be conducted to explore the potential uses of 5-(3,5-DMPBF) in materials science and biochemistry, such as its use in the synthesis of polymers, nanomaterials, and metal-organic frameworks. Finally, research could be conducted to explore the potential environmental and safety hazards associated with the use of 5-(3,5-DMPBF).
Métodos De Síntesis
5-(3,5-DMPBF) is typically synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction yields 5-(3,5-dimethoxybenzoyl)-2-fluorobenzene, which is then converted to 5-(3,5-DMPBF) by the addition of aqueous hydrochloric acid. The reaction is typically carried out at room temperature and can be completed within several hours.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-14(16)13(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIRZOLSZFEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690869 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-66-3 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

